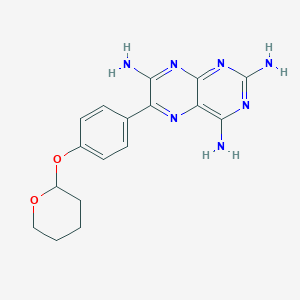

4-O-Tetrahydropyranyl Triamterene

Description

Overview of Pteridine (B1203161) Heterocycles in Medicinal Chemistry

The pteridine ring system, an aromatic structure formed by the fusion of pyrazine (B50134) and pyrimidine (B1678525) rings, is a cornerstone of medicinal chemistry. nih.gov Its derivatives are integral to a multitude of biological processes and have been successfully leveraged for therapeutic purposes.

Biological Significance of Pteridine Scaffolds

Pteridine scaffolds are fundamental in nature, serving diverse and critical roles. nih.govglobalresearchonline.net Many organisms synthesize these compounds, where they function as enzymatic cofactors, pigments, and signaling molecules in the immune system. nih.govglobalresearchonline.net For instance, tetrahydrobiopterin (B1682763), a reduced pterin (B48896), is an essential cofactor for the enzymatic hydroxylation of phenylalanine to tyrosine, a key step in melanin (B1238610) biosynthesis. nih.gov The widespread presence and functional importance of the pterin structure across prokaryotic and eukaryotic life suggest its deep-seated role in cellular growth and metabolism. globalresearchonline.net

Therapeutic Relevance of Pteridine Derivatives in Drug Discovery

The diverse biological activities of pteridines have spurred the synthesis and investigation of numerous derivatives for their therapeutic potential. nih.gov This has led to the development of FDA-approved drugs such as methotrexate, pralatrexate, and triamterene (B1681372). nih.gov The therapeutic applications of pteridine derivatives are broad, with significant research focused on their use as antitumor agents. nih.govnumberanalytics.com Additionally, they are considered promising for treating chronic inflammatory diseases, diabetes, osteoporosis, ischemia, and neurodegeneration. nih.govresearchgate.net Pteridine-based compounds have also been explored for their potential as antimicrobial agents. numberanalytics.com

Triamterene as a Core Pteridine System for Chemical Modification

Triamterene stands out as a key pteridine derivative that has found widespread clinical use and serves as a foundational structure for further chemical exploration.

Genesis and Chemical Foundation of Triamterene

The development of triamterene was sparked by the observation that xanthopterin, a naturally occurring pteridine, exhibited effects on the kidneys. wikipedia.org This finding prompted a medicinal chemistry initiative at Smith Kline and French Laboratories aimed at discovering potassium-sparing diuretics. wikipedia.org The first clinical studies on triamterene were published in 1961, and it was launched as a standalone agent, Dyrenium, in 1964. wikipedia.org The synthesis of triamterene can be achieved through the reaction of 4-amino-5-nitrosopyrimidine with phenylacetonitrile. iarc.fr

Structural Features of Triamterene and its Known Hydroxylated Metabolites

Triamterene's chemical structure is 2,4,7-triamino-6-phenylpteridine. fda.govnih.gov It is an odorless, yellow crystalline solid. nih.gov Upon administration, triamterene undergoes significant first-pass metabolism. nih.gov The primary metabolic pathway involves the hydroxylation of the phenyl ring at the 4'-position, a reaction mediated almost exclusively by the cytochrome P450 1A2 enzyme. nih.gov This creates the transient phase-I metabolite, 4'-hydroxytriamterene. nih.gov This intermediate is then rapidly conjugated by cytosolic sulfotransferases to form 4'-hydroxytriamterene sulfate (B86663), the principal and pharmacologically active phase-II metabolite. nih.govdrugbank.com

The Prodrug Concept in Medicinal Chemistry Research

The modification of triamterene, leading to compounds like 4-O-Tetrahydropyranyl Triamterene, is an application of the prodrug concept, a powerful strategy in drug design. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic or chemical transformation. slideshare.netpharmacyconcepts.inhrpatelpharmacy.co.in

Theoretical Frameworks of Prodrug Design

The design of prodrugs is a deliberate chemical strategy to overcome undesirable properties of a drug molecule, such as poor solubility, chemical instability, inadequate permeability across biological membranes, rapid metabolism, and toxicity. nih.gov A prodrug is a pharmacologically inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.

The two major theoretical frameworks for prodrug design are the carrier-linked prodrug approach and the bioprecursor approach.

Carrier-Linked Prodrugs: In this approach, the active drug is temporarily linked to a carrier molecule, often referred to as a promoiety. This linkage is designed to be cleaved in vivo, typically by enzymatic or chemical hydrolysis, to release the parent drug. The carrier is chosen to impart desired properties to the drug, such as increased water solubility or lipophilicity. The bond between the drug and the carrier must be stable enough to allow the prodrug to reach its target site but labile enough to be cleaved efficiently to release the active form.

Bioprecursors: These are inactive compounds that are converted into an active drug through metabolic processes, such as oxidation, reduction, or phosphorylation. Unlike carrier-linked prodrugs, a bioprecursor does not have a carrier molecule that is cleaved off. Instead, the molecule itself is the substrate for metabolizing enzymes that generate the active form. A classic example is the antibacterial agent prontosil, which is metabolized to the active sulfonamide.

Strategic Objectives for Chemical Modification via Prodrug Approach

The chemical modification of a drug through a prodrug approach is guided by specific strategic objectives aimed at enhancing its therapeutic performance. These objectives include:

Improved Aqueous Solubility: For poorly water-soluble drugs, the attachment of a polar promoiety, such as a phosphate (B84403), amino acid, or sugar, can significantly increase aqueous solubility. This is particularly advantageous for developing intravenous formulations.

Enhanced Permeability and Absorption: To improve oral bioavailability, a lipophilic promoiety can be attached to a polar drug to increase its permeability across the gastrointestinal mucosa. The prodrug can then be absorbed more efficiently and subsequently converted to the active drug.

Increased Chemical and Metabolic Stability: The prodrug strategy can be employed to protect a drug from degradation in the gastrointestinal tract or from rapid first-pass metabolism in the liver. By masking the functional group susceptible to degradation, the prodrug can deliver a higher concentration of the active drug to the systemic circulation. nih.gov

Site-Specific Drug Delivery: Prodrugs can be designed to be activated by enzymes that are predominantly located in a specific tissue or organ. This targeted approach can enhance the drug's efficacy at the site of action while minimizing systemic side effects.

Prolonged Duration of Action: By modifying the rate of conversion of the prodrug to the active drug, the duration of the therapeutic effect can be extended. This can lead to a reduction in dosing frequency and improved patient compliance.

Reduced Toxicity and Side Effects: By temporarily masking the active functional groups of a drug, its interaction with non-target receptors or enzymes can be minimized, leading to a better safety profile.

This compound: A Prodrug Derivative

This compound is a derivative of triamterene where a tetrahydropyranyl (THP) group is attached to the 4-hydroxyl group of the phenyl ring of what would be the hydroxylated metabolite of triamterene. This compound is also known as Triamterene Impurity 7. The THP group is a common protecting group for alcohols in organic synthesis, forming a THP ether. In the context of drug design, this modification can be considered a prodrug strategy.

The rationale behind such a modification would be to alter the physicochemical properties of the parent molecule. The THP ether is significantly more lipophilic than the corresponding alcohol. This increased lipophilicity could potentially enhance the absorption of the compound. Once absorbed, the THP ether linkage is expected to be cleaved in vivo by hydrolysis, likely under acidic conditions or enzymatically, to release the active hydroxylated form of triamterene.

Detailed Research Findings

Specific research dedicated to the synthesis, characterization, and biological activity of this compound is limited in publicly available literature. It is primarily documented as an impurity of triamterene, suggesting it may be a byproduct of synthesis or a degradant. Characterization of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. humanjournals.com

While dedicated studies on this compound are scarce, its properties can be inferred from the extensive knowledge of triamterene and the behavior of THP ethers. The formation of a THP ether at the 4'-position of triamterene would mask the hydroxyl group of its primary metabolite, 4'-hydroxytriamterene. drugbank.comnih.gov This metabolite is known to be pharmacologically active. nih.gov Therefore, this compound would act as a prodrug of this active metabolite.

The table below summarizes the available and inferred data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H19N7O2 | scbio.cn |

| Molar Mass | 353.38 g/mol | scbio.cn |

| CAS Number | 63671-44-3 | scbio.cn |

| Parent Compound | Triamterene | |

| Probable Active Form | 4'-Hydroxytriamterene | drugbank.comnih.gov |

| Prodrug Linkage | Ether (Tetrahydropyranyl ether) | Inferred |

| Expected Cleavage Mechanism | Hydrolysis (enzymatic or acid-catalyzed) | Inferred |

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c18-14-12(21-13-15(19)23-17(20)24-16(13)22-14)9-4-6-10(7-5-9)26-11-3-1-2-8-25-11/h4-7,11H,1-3,8H2,(H6,18,19,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXWYZDAJBZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rational Design of 4 O Tetrahydropyranyl Triamterene As a Chemically Modified Pteridine Derivative

Selection of Tetrahydropyranyl (THP) as a Modifying Moiety

The choice of the tetrahydropyranyl (THP) group as a modifying moiety for the triamterene (B1681372) scaffold is predicated on its well-defined chemical properties and extensive use in organic synthesis. The THP group, specifically the 2-tetrahydropyranyl ether, is formed by the reaction of an alcohol with 3,4-dihydropyran (DHP). wikipedia.org This moiety is recognized for its stability under a variety of non-acidic conditions, making it a robust chemical entity for modifying complex molecules. researchgate.net

Chemical Properties and Reactivity Profile of Tetrahydropyranyl Ethers

Tetrahydropyranyl ethers are a class of acetals, which accounts for their characteristic reactivity. total-synthesis.com They are notably stable to strongly basic reaction conditions, organometallic reagents, hydrides, and various acylating and alkylating agents. organic-chemistry.org This stability is crucial when considering subsequent chemical transformations on other parts of the modified molecule.

The defining feature of THP ethers is their lability under acidic conditions. total-synthesis.comthieme-connect.de The protection of an alcohol with a THP group is an acid-catalyzed process, and similarly, the deprotection to regenerate the alcohol is achieved through acid-catalyzed hydrolysis. wikipedia.orgyoutube.com This cleavage is facilitated because the THP group contains an acetal (B89532) functionality that stabilizes the intermediate carbocation formed during ionization. youtube.com The reaction typically proceeds in the presence of a protic acid such as p-toluenesulfonic acid (TsOH) or a milder acidic catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.comhighfine.com The hydrolysis yields the original alcohol and 5-hydroxypentanal. wikipedia.org

The reactivity of THP ethers can be summarized as follows:

Formation: Reaction of an alcohol with dihydropyran under acidic catalysis. youtube.com

Stability: Resistant to bases, organometallics, hydrides, and many oxidizing and reducing agents. organic-chemistry.org

Cleavage: Readily hydrolyzed under mild acidic conditions to regenerate the alcohol. youtube.com

Established Applications of THP Groups in Organic Synthesis for Alcohol Protection

The tetrahydropyranyl group is a widely employed protecting group for alcohols in multistep organic syntheses. wikipedia.orgrsc.org Its ease of introduction and removal, coupled with its low cost and the stability it confers, has made it a valuable tool for synthetic chemists for decades. researchgate.netthieme-connect.de

The primary application of the THP group is to mask a hydroxyl group to prevent it from reacting in subsequent synthetic steps that are incompatible with free alcohols. Once the desired transformations are complete, the THP group can be selectively removed under mild acidic conditions, often without affecting other acid-sensitive functional groups. highfine.com

A variety of catalysts have been developed for the tetrahydropyranylation of alcohols, including strong acids like TsOH, milder acids like PPTS, and various Lewis acids and solid-supported catalysts to accommodate acid-sensitive substrates. total-synthesis.comorganic-chemistry.orgnih.gov Deprotection is commonly achieved using acetic acid in a mixture of THF and water, or with PPTS in ethanol. wikipedia.org

A notable consideration in the use of THP ethers is the introduction of a new stereocenter at the C-2 position of the tetrahydropyran (B127337) ring. organic-chemistry.orgthieme-connect.de If the alcohol being protected is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and characterization. wikipedia.orgthieme-connect.de

Design Considerations for O-Functionalization of Triamterene-Related Scaffolds

The design of 4-O-Tetrahydropyranyl Triamterene necessitates a careful consideration of the regioselectivity of introducing a hydroxyl group onto the pteridine (B1203161) core and the subsequent functionalization with the THP moiety. Pteridine systems, being heterocyclic aromatic compounds, exhibit specific reactivity patterns that must be understood for predictable and efficient synthesis.

Regioselectivity in Hydroxyl Group Introduction and Subsequent Functionalization in Pteridine Systems

Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are susceptible to nucleophilic attack due to the presence of four nitrogen atoms which diminish the aromaticity of the system. nih.govwikipedia.org The introduction of substituents, including hydroxyl groups, can be achieved either by derivatizing the pteridine ring itself or by carrying the functionality through the synthesis of the pterin (B48896) system. nih.gov

The pteridine nucleus can undergo nucleophilic additions with reagents like water and alcohols, primarily at the C-4 and C-7 positions. orientjchem.org The synthesis of specific hydroxylated pteridines can be challenging due to issues of regioselectivity. For instance, the synthesis of 6-substituted 1,3-dimethyl-7-hydroxylumazines is achieved by condensing 1,3-dimethyluracil-5,6-diamine with α-ketoacid esters under weakly acidic conditions. researchgate.net In contrast, the isomeric 7-substituted lumazin-6-ones are prepared via a regioselective Boon synthesis. researchgate.net

The challenge of regioselectivity is a significant hurdle in the functionalization of pyridines and related heterocycles. nih.gov For example, the C3-hydroxylation of pyridines is difficult due to the inherent electronic properties of the ring. nih.gov In the context of triamterene, which possesses amino groups at positions 2, 4, and 7 and a phenyl group at position 6, the introduction of a hydroxyl group at a specific position would require carefully chosen synthetic strategies to control the site of reaction. The subsequent O-functionalization with the THP group would then proceed via the established methods for alcohol protection.

Theoretical Impact of the Tetrahydropyranyl Moiety on Molecular Interactions and Conformational Landscapes

The introduction of a bulky and flexible tetrahydropyranyl group is expected to have a significant impact on the molecular interactions and conformational landscape of the triamterene scaffold. The THP ring itself exists predominantly in a chair conformation. wikipedia.org

Furthermore, the polar hydrogen-π (Hp-π) interactions are a crucial aspect of molecular recognition in biological systems. nih.gov These interactions occur between a polar hydrogen atom (such as from an -OH or -NH group) and a π-electron system of an aromatic ring. The introduction of the THP group could modulate the electronic properties of the pteridine ring system, thereby influencing its ability to participate in Hp-π interactions. The interaction energies of Hp-π bonds are significant, often comparable to or even greater than common hydrogen bonds, and they are less affected by solvation. nih.gov

Synthetic Methodologies for 4 O Tetrahydropyranyl Triamterene

Chemical Synthesis of the Triamterene (B1681372) Pteridine (B1203161) Core and its Hydroxylated Precursors

The foundational step in producing 4-O-Tetrahydropyranyl Triamterene is the synthesis of the triamterene pteridine core or a suitably hydroxylated precursor. Pteridines are heterocyclic compounds composed of fused pyrazine (B50134) and pyrimidine (B1678525) rings. derpharmachemica.comum.esroyalsocietypublishing.org

Classical Condensation Reactions in Pteridine Synthesis

The traditional and widely used method for constructing the pteridine ring system is the Isay reaction. thieme-connect.comresearchgate.net This reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound. derpharmachemica.comresearchgate.net For the synthesis of triamterene itself, 2,4,7-triamino-6-phenylpteridine, the reaction typically involves the condensation of 2,4,6-triaminopyrimidine (B127396) with a suitable precursor. nih.gov A common method for preparing triamterene involves reacting 5-nitroso-2,4,6-triaminopyrimidine (B18466) with benzyl (B1604629) cyanide. google.com

To generate the hydroxylated precursors necessary for this compound, a similar condensation strategy is employed, often starting with a different pyrimidine derivative. For instance, the condensation of 5,6-diaminouracils with acenaphthoquinone can yield pteridine derivatives. nih.gov The most prevalent naturally occurring pteridines, known as pterins, possess an amino group at the 2-position and a keto (or hydroxyl) group at the 4-position. derpharmachemica.com The synthesis of these hydroxylated pteridines often starts from guanosine (B1672433) triphosphate (GTP) in biological systems. royalsocietypublishing.org In a laboratory setting, the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds is a viable route. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| 5-Nitroso-2,4,6-triaminopyrimidine | Benzyl Cyanide | Triamterene |

| 5,6-Diaminouracils | Acenaphthoquinone | Pteridine Derivatives |

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl Compounds | Hydroxylated Pteridines (Pterins) |

Advanced Synthetic Approaches for Pteridine Derivatives

Modern synthetic chemistry offers more sophisticated methods for the synthesis of pteridine derivatives, aiming for higher yields and greater molecular diversity. These can include multi-component reactions and the use of novel catalysts. While specific advanced syntheses for this compound are not widely documented, general advanced methods for pteridine synthesis are applicable. For example, novel pteridine derivatives have been synthesized by reacting a mercaptopyrimidine derivative with a substituted diketone, followed by reaction with a substituted phenylurea derivative. thieme-connect.com The development of new synthetic routes is an active area of research, driven by the diverse biological activities of pteridine compounds. derpharmachemica.comum.es

Integration of the Tetrahydropyranyl Group via O-Alkylation/Protection

The tetrahydropyranyl (THP) group is a common protecting group for alcohols in organic synthesis. nih.goviris-biotech.de Its introduction is a key step in the synthesis of this compound, converting a hydroxylated precursor into the final product. The THP ether is stable under basic, alkylating, and acylating conditions but is easily removed with mild acid. iris-biotech.deorganic-chemistry.org

Acid-Catalyzed Tetrahydropyranyl Ether Formation

The most common method for forming a THP ether is the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.com The reaction proceeds via protonation of the alkene in DHP to form a resonance-stabilized carbocation. youtube.com The alcohol then acts as a nucleophile, attacking the carbocation to form the ether. youtube.com

A variety of acid catalysts can be employed for this transformation, including:

p-Toluenesulfonic acid (TsOH) nih.govyoutube.com

Pyridinium (B92312) p-toluenesulfonate (PPTS) , which offers lower acidity. nih.govtotal-synthesis.com

Hydrochloric acid (HCl) nih.gov

Boron trifluoride etherate (BF₃·Et₂O) nih.gov

The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) at room temperature. nih.govtotal-synthesis.com

| Catalyst | Typical Solvent | Key Feature |

| p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | Common and effective |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Milder, for acid-sensitive substrates |

| Boron trifluoride etherate (BF₃·Et₂O) | Diethyl ether | Lewis acid catalyst |

Neutral and Heterogeneous Catalyst-Mediated Tetrahydropyranylation

To avoid the use of potentially harsh acidic conditions, several neutral and heterogeneous catalysts have been developed for the tetrahydropyranylation of alcohols. rsc.org These methods often offer advantages in terms of milder reaction conditions and easier purification. beilstein-journals.orgnih.govnih.gov

Examples of heterogeneous catalysts include:

Montmorillonite clay K-10 nih.gov

H-Y zeolite nih.gov

Nafion-H nih.gov

Ammonium (B1175870) sulfate (B86663) supported on silica (B1680970) (NH₄HSO₄@SiO₂) beilstein-journals.orgnih.govnih.govd-nb.info

These solid-supported catalysts can be easily filtered off from the reaction mixture, simplifying the workup. beilstein-journals.orgnih.govd-nb.info The use of such catalysts in greener solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) represents a more environmentally friendly approach to this transformation. beilstein-journals.orgnih.govnih.gov

Multi-Step Synthesis Pathways for this compound

The complete synthesis of this compound is a multi-step sequence that logically combines the formation of the pteridine core with the subsequent protection of a hydroxyl group.

A plausible synthetic pathway would be:

Synthesis of a Hydroxylated Pteridine Precursor: This would likely begin with the synthesis of a substituted 4,5-diaminopyrimidine. For example, starting from 6-amino-1-alkyluracils, nitrosation followed by reduction can yield 5,6-diaminouracils. nih.gov These can then be condensed with a suitable dicarbonyl compound to form the hydroxylated pteridine ring system.

Tetrahydropyranylation: The resulting hydroxylated pteridine would then be subjected to a tetrahydropyranylation reaction. This would involve treating the hydroxylated precursor with 3,4-dihydro-2H-pyran in the presence of an acid catalyst (e.g., PPTS or TsOH) in an appropriate solvent like DCM. nih.govtotal-synthesis.com

Purification: The final product, this compound, would be purified using standard laboratory techniques such as column chromatography to isolate it from any remaining starting materials or byproducts.

This multi-step approach allows for the controlled and systematic construction of the target molecule, with the THP group serving as a crucial element for its final structure.

Synthesis and Purification of Key Chemical Intermediates

The successful synthesis of this compound is predicated on the availability and purity of two key chemical intermediates: 4'-hydroxytriamterene and 3,4-dihydro-2H-pyran (DHP).

4'-Hydroxytriamterene:

As the primary substrate for the tetrahydropyranylation reaction, 4'-hydroxytriamterene is a known metabolite of Triamterene. tandfonline.com The synthesis of this intermediate can be approached by first preparing the parent Triamterene molecule. A common industrial method for synthesizing Triamterene involves the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide. beilstein-journals.org This reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) or sodium hydroxide, in a solvent like N,N-dimethylacetamide (DMAC). beilstein-journals.org

The subsequent hydroxylation of Triamterene at the 4'-position of the phenyl ring would yield the desired intermediate. While specific laboratory procedures for this transformation are not widely published, such aromatic hydroxylations can often be achieved using various oxidizing agents or through biochemically inspired methods.

Alternatively, the synthesis could proceed by utilizing a pre-hydroxylated starting material, such as 4-hydroxyphenylacetonitrile, in the condensation step with 5-nitroso-2,4,6-triaminopyrimidine.

Purification of Triamterene and its Hydroxylated Derivative:

The purification of the crude Triamterene product is crucial for subsequent reactions. A common method involves recrystallization from a suitable solvent, such as DMAC. researchgate.net The crude product is dissolved in the solvent at an elevated temperature (e.g., 110-120°C), followed by hot filtration to remove insoluble impurities. researchgate.net The filtrate is then cooled to induce crystallization, and the purified product is isolated by filtration and drying. researchgate.net This process can yield Triamterene with a purity exceeding 99%. beilstein-journals.org Similar purification strategies, such as crystallization and column chromatography, can be employed for the purification of 4'-hydroxytriamterene.

3,4-Dihydro-2H-pyran (DHP):

The second key intermediate, 3,4-dihydro-2H-pyran (DHP), is a commercially available cyclic ether. It serves as the source of the tetrahydropyranyl (THP) protecting group. conicet.gov.arorganic-chemistry.org DHP is a colorless liquid that is typically used in excess in the protection reaction to drive the equilibrium towards the formation of the THP ether. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The core reaction in the synthesis of this compound is the O-tetrahydropyranylation of the phenolic hydroxyl group of 4'-hydroxytriamterene. This reaction involves the acid-catalyzed addition of the hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org The optimization of reaction conditions is critical to maximize the yield of the desired product and to ensure selectivity, particularly if other nucleophilic groups are present in the molecule.

The reaction is generally performed under acidic conditions, and a wide array of catalysts have been reported for the tetrahydropyranylation of phenols. nih.goviosrjournals.org These can be broadly categorized as homogeneous and heterogeneous catalysts.

Catalytic Systems:

Homogeneous Catalysts: Protic acids such as p-toluenesulfonic acid (p-TSA) and Lewis acids like bismuth triflate (Bi(OTf)₃) and indium(III) triflate (In(OTf)₃) are effective catalysts for this transformation. iosrjournals.org Organocatalysts, for instance, 3,5-dinitrobenzoic acid, have also been shown to be effective, offering a metal-free alternative. iosrjournals.org

Heterogeneous Catalysts: The use of solid acid catalysts simplifies product purification as the catalyst can be easily removed by filtration. nih.gov Examples include zeolites (like H-beta), silica-supported sulfuric acid, and ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂). organic-chemistry.orgnih.gov These catalysts are often reusable, making the process more cost-effective and environmentally friendly. nih.gov

The choice of solvent can also influence the reaction rate and yield. Dichloromethane and tetrahydrofuran (B95107) are commonly used solvents for this reaction. researchgate.netiosrjournals.org In some cases, solvent-free conditions have been successfully employed, which simplifies the work-up procedure. iosrjournals.org

The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive phenols. nih.gov The stoichiometry of the reactants is also an important consideration, with a slight excess of DHP often being used to ensure complete conversion of the starting material. nih.gov

The following table summarizes various catalytic systems used for the tetrahydropyranylation of phenolic compounds, which could be adapted for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| 3,5-Dinitrobenzoic acid | Dichloromethane | Room Temp. | 3 h | 88-96 | iosrjournals.org |

| NH₄HSO₄@SiO₂ | 2-Methyltetrahydrofuran | 40 | 1.5 h | >95 | nih.gov |

| Wells-Dawson Heteropolyacid | Toluene | Room Temp. | 2 h | Good to Excellent | conicet.gov.ar |

| 2,4,6-Trichloro researchgate.netconicet.gov.ariosrjournals.orgtriazine | Acetonitrile (B52724) | Room Temp. | 20 min | 98 | tubitak.gov.tr |

| H₁₄[NaP₅W₃₀O₁₁₀] | Toluene | Reflux | 1.5 h | 90 | tandfonline.comtandfonline.com |

This table presents representative data for the tetrahydropyranylation of various phenols and may serve as a starting point for the optimization of the synthesis of this compound.

Stereochemical Control in Tetrahydropyranyl Derivative Synthesis

The formation of a tetrahydropyranyl (THP) ether from the reaction of an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the C-2 position of the pyran ring (the anomeric carbon). organic-chemistry.org This has significant stereochemical implications for the synthesis of this compound.

Since 4'-hydroxytriamterene is an achiral molecule (possessing a plane of symmetry), its reaction with DHP will result in the formation of a racemic mixture of two enantiomers of this compound.

If the starting alcohol were chiral, the reaction would produce a mixture of diastereomers. organic-chemistry.org The control of stereoselectivity in the formation of THP ethers is a recognized challenge in organic synthesis. The development of stereoselective methods for the synthesis of tetrahydropyrans is an active area of research. iosrjournals.org

For the specific case of this compound, achieving stereochemical control would necessitate the use of a chiral catalyst or a modified chiral tetrahydropyranylating agent. While standard acid catalysis will lead to the racemic product, advanced catalytic systems involving chiral Brønsted or Lewis acids could potentially induce a degree of enantioselectivity. However, the literature on highly enantioselective tetrahydropyranylations of achiral phenols is limited.

The separation of the resulting enantiomers would require chiral chromatography or resolution via the formation of diastereomeric salts with a chiral resolving agent, should the basic nitrogen atoms in the pteridine ring be utilized for this purpose. For most applications where the THP group is used for protection, this stereochemical complexity is often tolerated, and the racemic mixture is carried forward in the synthetic sequence. organic-chemistry.org

Chemical Characterization and Structural Elucidation of 4 O Tetrahydropyranyl Triamterene

Advanced Spectroscopic Techniques for Structural Confirmation

The precise molecular structure of 4-O-Tetrahydropyranyl Triamterene (B1681372) has been determined through a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the atomic composition and connectivity within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-O-Tetrahydropyranyl Triamterene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

While specific spectral data for this compound is not widely published in readily accessible literature, a hypothetical analysis based on its known structure (Molecular Formula: C₁₇H₁₉N₇O₂) would reveal characteristic signals. The ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to the protons of the triamterene core and the tetrahydropyranyl (THP) group. The aromatic protons of the phenyl ring on the triamterene moiety would appear in the downfield region, while the protons of the pteridine (B1203161) ring system would also exhibit distinct chemical shifts. The THP group would introduce a series of aliphatic proton signals, including a characteristic signal for the anomeric proton (O-CH-O), which would likely appear as a multiplet.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pteridine and phenyl rings would resonate at lower field strengths, while the aliphatic carbons of the THP group would appear at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in establishing the connectivity between protons and carbons, confirming the attachment of the THP group to the 4-O position of the triamterene molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl Protons | 7.0 - 8.0 | 120 - 140 |

| Pteridine Protons | 7.5 - 8.5 | 140 - 160 |

| THP Anomeric Proton (O-CH-O) | 4.5 - 5.5 | 95 - 105 |

| THP Methylene (B1212753) Protons | 1.5 - 4.0 | 20 - 70 |

| Amino Protons | Broad, variable | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS analysis would provide an exact mass measurement, which can be used to confirm its molecular formula, C₁₇H₁₉N₇O₂. The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The fragmentation of the molecular ion would likely involve the cleavage of the tetrahydropyranyl group, leading to a prominent fragment ion corresponding to the parent triamterene molecule. Other characteristic fragments would arise from the breakdown of the pteridine ring system.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉N₇O₂ |

| Calculated Exact Mass | 353.1600 g/mol |

| Observed m/z (Hypothetical) | [M+H]⁺ 354.1678 |

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorptions would include N-H stretching vibrations from the amino groups on the pteridine ring, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic THP group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pteridine and phenyl rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. A significant band corresponding to the C-O stretching of the ether linkage of the THP group would be expected in the 1000-1200 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amino groups) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (Aromatic) | 1400 - 1650 |

| C-O Stretch (Ether) | 1000 - 1200 |

Chromatographic Methods for Purity Assessment and Compound Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification.

For preparative purposes, HPLC can be scaled up to isolate larger quantities of the pure compound from a reaction mixture. The conditions would be optimized to achieve good separation between the desired product and any impurities or starting materials.

Table 4: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength |

| Retention Time | Dependent on exact conditions |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and for preliminary screening of compound purity. In the synthesis of this compound, TLC would be used to track the consumption of the starting material (Triamterene) and the formation of the product.

A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a mixture of organic solvents would be chosen to achieve good separation. The spots on the TLC plate can be visualized under UV light or by using a staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

Table 5: Hypothetical TLC Parameters for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate:Hexane (various ratios) |

| Visualization | UV light (254 nm) |

| Rf Value | Dependent on mobile phase composition |

X-ray Crystallography for Definitive Structural Assignment

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published studies on the single-crystal X-ray diffraction of this compound. While extensive crystallographic data exists for the parent compound, triamterene, and its various co-crystals, specific research detailing the successful growth of single crystals of this compound and its subsequent structural elucidation via X-ray crystallography could not be located. nih.govnih.gov

The amenability of a compound to single crystal growth is a prerequisite for this analytical technique. The process involves the slow and controlled crystallization of a substance from a solution to form a single, ordered crystal lattice. Factors such as solvent choice, temperature, and concentration are critical and often require extensive empirical optimization. rsc.orggoogle.com Once a suitable crystal is obtained, it is subjected to X-ray diffraction, where the pattern of scattered X-rays provides detailed information about the atomic arrangement within the crystal. This allows for the definitive assignment of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Although the tetrahydropyranyl (THP) group is a common protecting group in organic synthesis, its addition to the triamterene molecule can significantly alter the intermolecular interactions that govern crystal packing. wikipedia.org These alterations may present challenges in obtaining single crystals of sufficient quality for X-ray diffraction analysis.

For the parent compound, triamterene, X-ray crystallography has been instrumental in confirming its planar pteridine ring system and the conformation of the phenyl substituent. nih.govnih.gov Structural studies on triamterene co-crystals have also provided insights into its hydrogen bonding patterns and intermolecular interactions with other molecules. nih.gov

Without experimental data for this compound, it is not possible to provide a data table of its crystallographic parameters. Further research would be required to determine the feasibility of its single crystal growth and to perform a definitive structural assignment using X-ray crystallography.

Computational Chemistry and in Silico Modeling of 4 O Tetrahydropyranyl Triamterene

Quantum Mechanical Studies for Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-O-Tetrahydropyranyl Triamterene (B1681372), a DFT analysis would begin by constructing the molecule in silico, fusing the pteridine (B1203161) core of Triamterene with a tetrahydropyranyl (THP) group via an ether linkage at the 4-position of the phenyl ring. nih.govnih.gov The introduction of the THP group, a six-membered ring containing an oxygen atom, adds significant conformational flexibility. nih.govresearchgate.net

The calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would systematically explore the potential energy surface. rsc.org This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Key areas of exploration would include the rotational barrier around the C-O-C ether bond and the various chair and boat conformations of the THP ring. The final output provides the lowest energy conformation, which is the most probable structure of the molecule in a vacuum. This analysis is crucial, as the molecule's shape is a primary determinant of its physical and biological properties.

Interactive Data Table 1: Hypothetical DFT-Calculated Geometric Parameters for 4-O-Tetrahydropyranyl Triamterene. This table illustrates the type of data a DFT calculation would yield, showing the optimized parameters for key structural features of the molecule.

| Parameter | Atoms Involved | Optimized Value | Unit |

| Bond Length | C(phenyl)-O(ether) | 1.37 | Ångström (Å) |

| Bond Length | O(ether)-C(THP) | 1.43 | Ångström (Å) |

| Bond Angle | C(phenyl)-O-C(THP) | 118.5 | Degrees (°) |

| Dihedral Angle | C-C-O-C | 179.2 | Degrees (°) |

Prediction of Spectroscopic Signatures (e.g., UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules, such as the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.comresearchgate.netresearchgate.net This prediction is based on calculating the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The parent compound, Triamterene, is a yellow crystalline solid with a characteristic blue fluorescence in acidic solutions, indicating it absorbs light in the visible or near-UV range. nih.gov

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorbance (λmax). youtube.commdpi.com The calculation would identify the primary electronic transitions, likely from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are predominantly located on the conjugated pteridine ring system. The addition of the 4-O-THP group, an electron-donating substituent, would be expected to cause a bathochromic (red) shift in the λmax compared to the parent Triamterene, altering its color and fluorescent properties. The accuracy of these predictions can be enhanced by using functionals designed for excited states, like CAM-B3LYP, and by modeling the solvent environment. nih.gov

Interactive Data Table 2: Hypothetical Predicted UV-Vis Absorption Maxima (λmax). This table shows a comparison of hypothetical TD-DFT predicted λmax values, illustrating the expected effect of the THP substitution.

| Compound | Predicted λmax (nm) | Major Transition | Solvent (Simulated) |

| Triamterene | 360 | HOMO -> LUMO | Ethanol |

| 4-Hydroxy Triamterene | 375 | HOMO -> LUMO | Ethanol |

| This compound | 382 | HOMO -> LUMO | Ethanol |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding mechanisms of action.

Exploration of Binding Modes within Hypothetical Target Active Sites

While Triamterene's primary target is the epithelial sodium channel (ENaC), many pteridine derivatives are known inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis in both mammals and microbes. nih.govnih.govmdpi.com DHFR is a well-established target for antifolate drugs. scirp.org

A molecular docking simulation of this compound into the active site of human DHFR would be performed. The simulation would place the ligand in various positions and conformations within the enzyme's binding pocket. Each potential binding pose is then scored based on an energy function that estimates the binding affinity (e.g., in kcal/mol). mdpi.comsemanticscholar.org The results would reveal the most likely binding mode, highlighting key interactions such as hydrogen bonds between the amino groups of the pteridine ring and acidic residues like Glu-30, and hydrophobic interactions between the phenyl and THP groups with nonpolar residues like Leu-22 and Phe-31. nih.govmdpi.com

Interactive Data Table 3: Hypothetical Docking Results against Human DHFR. This table presents hypothetical outcomes from a molecular docking simulation, indicating binding affinity and key interacting residues.

| Ligand | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |

| Triamterene | -7.8 | Glu-30, Gln-35 | Leu-22, Phe-31 |

| This compound | -8.5 | Glu-30, Gln-35 | Leu-22, Phe-31, Pro-61 |

Assessment of Conformational Flexibility and Steric Complementarity

The success of a ligand binding to a protein depends heavily on its ability to adopt a conformation that fits snugly into the active site—a concept known as steric complementarity. The introduction of the bulky and flexible tetrahydropyranyl (THP) group presents both challenges and opportunities. nih.gov

During docking and subsequent molecular dynamics simulations, the conformational flexibility of the THP ring and the rotatable ether bond would be extensively sampled. The simulation would assess whether the THP group can be accommodated within the DHFR active site or if it causes steric clashes that would prevent binding. A favorable outcome would see the THP group occupying a hydrophobic sub-pocket, potentially increasing binding affinity. An unfavorable outcome would show the group clashing with the protein backbone or side chains, suggesting a poor fit. This analysis is vital for understanding how the modification impacts the molecule's potential as a DHFR inhibitor.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govekb.eg Cheminformatics provides the tools to calculate the necessary molecular descriptors for this analysis. u-strasbg.frnih.gov

To build a hypothetical QSAR model for pteridine-based inhibitors, one would first assemble a dataset of known inhibitors and their measured activities. mdpi.comresearchgate.net For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Physicochemical properties: LogP (lipophilicity), molecular weight (MW), and polar surface area (PSA).

Electronic properties: Dipole moment and atomic partial charges.

Topological and steric properties: Number of rotatable bonds, molecular volume, and shape indices.

A statistical method, such as partial least squares (PLS) or a k-nearest neighbor (kNN) approach, is then used to generate an equation that links a combination of these descriptors to the biological activity. nih.gov The resulting model could then be used to predict the activity of new, unsynthesized derivatives and to highlight which structural features (e.g., steric bulk at the 4-position, hydrophobicity) are most critical for activity. nih.gov

Interactive Data Table 4: Hypothetical Cheminformatics Descriptors for QSAR Analysis. This table lists key descriptors that would be calculated for this compound to be used in a QSAR model.

| Descriptor | Value | Significance in QSAR |

| Molecular Weight (MW) | 339.36 | Size and steric effects |

| XLogP3 | 1.8 | Lipophilicity, membrane permeability |

| Polar Surface Area (PSA) | 148 Ų | Hydrogen bonding potential, permeability |

| Hydrogen Bond Donors | 6 | Interaction potential with receptor |

| Hydrogen Bond Acceptors | 8 | Interaction potential with receptor |

| Rotatable Bonds | 4 | Conformational flexibility |

Calculation of Molecular Descriptors and Physicochemical Parameters (e.g., LogP, Topological Polar Surface Area)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial for understanding the behavior of a compound in a biological system and for developing predictive models. For this compound, key physicochemical parameters such as the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) can be calculated using various computational software and web-based tools. researchgate.neteuropa.eu

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value generally indicates greater lipid solubility. TPSA, on the other hand, is a descriptor that correlates with a molecule's ability to permeate cell membranes and is a good predictor of oral bioavailability. nih.govresearchgate.net

Table 1: Predicted Molecular Descriptors for Triamterene and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |

| Triamterene | C₁₂H₁₁N₇ | 253.26 | 1.1 | 135.5 |

| This compound | C₁₇H₁₉N₇O | 337.38 | 2.5 - 3.5 | 144.7 |

Note: The values for this compound are hypothetical predictions based on the known properties of triamterene and the tetrahydropyranyl functional group, as direct experimental or published computational data is unavailable.

The prediction of these parameters is typically achieved through various computational methods, including fragment-based approaches, atom-based methods, and whole-molecule property calculations. nih.gov Software packages like ChemDraw, MarvinSketch, or various online platforms can perform these calculations with reasonable accuracy.

Development of In Silico Predictive Models for Chemical Modifications

Building upon the foundation of calculated molecular descriptors, in silico predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to guide the chemical modification of this compound. nih.govnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

The development of a QSAR model for this compound analogues would involve the following general steps:

Data Set Assembly: A series of triamterene analogues with known biological activity (e.g., diuretic activity, receptor binding affinity) would be compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) would be calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to create a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Through such models, researchers can predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of synthetic efforts on compounds that are most likely to exhibit improved efficacy or other desirable properties.

For instance, modifications to the tetrahydropyranyl ring or other positions on the pteridine core could be explored computationally. The QSAR model could then predict how these changes would affect the compound's activity, helping to identify promising candidates for synthesis and further testing.

Table 2: Illustrative Data for a Hypothetical QSAR Model Development for Triamterene Analogues

| Analogue | Modification | Predicted LogP | Predicted TPSA (Ų) | Predicted Biological Activity (e.g., IC₅₀ in µM) |

| 1 | Parent (Triamterene) | 1.1 | 135.5 | 1.2 |

| 2 | 4-O-Methyl | 1.5 | 135.5 | 0.9 |

| 3 | 4-O-Ethyl | 1.9 | 135.5 | 0.7 |

| 4 | 4-O-Tetrahydropyranyl | 2.8 | 144.7 | 0.5 (Predicted) |

| 5 | 7-Chloro | 1.6 | 135.5 | 1.5 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information used in developing a QSAR model. The predicted biological activity for this compound is a theoretical value based on the expected increase in lipophilicity.

Pre Clinical Pharmacokinetic and Metabolic Research on 4 O Tetrahydropyranyl Triamterene Derivatives in Vitro and in Silico

In Vitro Metabolic Stability and Biotransformation Pathways

Assessment of Chemical Stability in Biological Matrices (e.g., Plasma, Liver Microsomes)

The initial step in evaluating the metabolic profile of 4-O-Tetrahydropyranyl Triamterene (B1681372) involves assessing its stability in key biological matrices. These matrices, such as blood plasma and liver microsomes, simulate the environments the compound would encounter upon administration. Liver microsomes are of particular interest as they contain a high concentration of drug-metabolizing enzymes.

The stability of the tetrahydropyranyl (THP) ether protecting group is a central aspect of this assessment. THP ethers are known for their general stability under basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgtotal-synthesis.comresearchgate.netthieme-connect.de This acid lability is a key consideration, as the physiological pH of different cellular compartments can influence the rate of non-enzymatic conversion back to the parent drug, Triamterene. The inherent acidity of some biological environments could potentially facilitate this deprotection. thieme-connect.de

Identification of Esterase- and Cytochrome P450-Mediated Metabolic Fates (e.g., Tetrahydropyranyl deprotection, subsequent hydroxylation)

The biotransformation of 4-O-Tetrahydropyranyl Triamterene is primarily mediated by two major enzyme families: esterases and cytochrome P450 (CYP) enzymes. uniba.itmdpi.comresearchgate.net

Tetrahydropyranyl Deprotection: The removal of the tetrahydropyranyl (THP) group is a crucial initial step in the metabolic cascade. While this can occur through acid-catalyzed hydrolysis, enzymatic processes also play a significant role. organic-chemistry.orgtotal-synthesis.comnih.gov The cleavage of the ether linkage liberates the active diuretic, Triamterene.

Subsequent Hydroxylation: Following the deprotection to Triamterene, the molecule undergoes further metabolism, primarily through hydroxylation. This Phase I metabolic reaction is catalyzed by cytochrome P450 enzymes. uniba.itmdpi.comresearchgate.netnih.govnih.govyoutube.com The primary site of hydroxylation on the Triamterene molecule is the para-position of the phenyl group, resulting in the formation of 4'-hydroxy-triamterene. nih.govdrugbank.com This metabolite is often the major metabolite observed. nih.govnih.gov

The rate of hydroxylation can be influenced by various factors, including liver function. For instance, in patients with liver cirrhosis, the rate of Triamterene hydroxylation has been observed to be reduced. nih.gov This highlights the importance of the liver's enzymatic capacity in the metabolism of Triamterene and its derivatives.

Metabolite Identification and Characterization Studies in Pre-clinical Models

Understanding the metabolic pathway of a drug candidate is incomplete without identifying and characterizing the resulting metabolites. This process provides a comprehensive picture of how the body processes the compound.

Elucidation of Proposed Metabolic Cascade from this compound to Triamterene and its Further Metabolites

The metabolic journey of this compound is a multi-step process. The proposed cascade begins with the deprotection of the tetrahydropyranyl group, yielding the parent compound, Triamterene.

Metabolic Cascade of this compound:

| Step | Parent Compound | Primary Metabolic Reaction | Resulting Metabolite | Enzymes Involved |

|---|---|---|---|---|

| 1 | This compound | Tetrahydropyranyl Deprotection (Ether Hydrolysis) | Triamterene | Acid-catalyzed hydrolysis and/or Esterases |

| 2 | Triamterene | Hydroxylation | 4'-hydroxy-triamterene | Cytochrome P450 enzymes |

| 3 | 4'-hydroxy-triamterene | Sulfation (Phase II Conjugation) | 4'-hydroxy-triamterene sulfate (B86663) | Sulfotransferases |

Following its formation, Triamterene is then subject to Phase I metabolism, primarily hydroxylation, to form 4'-hydroxy-triamterene. nih.gov This active metabolite subsequently undergoes Phase II metabolism, where it is conjugated with a sulfate group to form 4'-hydroxy-triamterene sulfate. drugbank.comnih.gov This sulfated conjugate is a major circulating metabolite of Triamterene. nih.gov

Application of Advanced Analytical Techniques for Metabolite Profiling

The identification and quantification of metabolites in complex biological samples necessitate the use of sophisticated analytical instrumentation. Modern approaches in metabolite profiling rely heavily on the coupling of separation techniques with high-resolution mass spectrometry. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for drug metabolite profiling. nih.gov This method allows for the separation of the parent drug and its various metabolites, followed by their detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Advanced systems, such as tribrid high-resolution mass spectrometry, offer enhanced sensitivity and the ability to perform in-depth MSn scans, which aids in the characterization of unknown or low-abundance metabolites. nih.gov

Other techniques that find application in the broader field of metabolomics and can be applied to drug metabolite studies include nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). nih.govcarewellpharma.in

In Silico Pharmacokinetic Modeling and Prediction

In the early stages of drug discovery, computational tools play a vital role in predicting the pharmacokinetic properties of new chemical entities. These in silico models can provide valuable insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile, helping to prioritize candidates for further development. researchgate.netresearchgate.netidaampublications.in

For this compound and other Triamterene derivatives, in silico models can be used to predict several key parameters. researchgate.netnih.gov These models often utilize the compound's chemical structure to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with drug-metabolizing enzymes and transporters. researchgate.netnih.gov

Recent in silico studies have explored the potential of Triamterene as a dual inhibitor of certain receptors involved in cancer signaling pathways, demonstrating the expanding application of these computational approaches beyond basic ADME prediction. nih.gov By simulating interactions between the drug molecule and biological targets, these models can help to identify potential therapeutic applications and guide the design of new, more effective derivatives. researchgate.net

Predicted ADME Properties of Triamterene Derivatives (Illustrative Example):

| Derivative | Predicted Oral Bioavailability | Predicted CNS Permeability | Predicted Plasma Protein Binding |

|---|---|---|---|

| Triamterene | Moderate | Low | Moderate |

| This compound | Potentially Higher (due to increased lipophilicity) | Low | Moderate |

| 4'-hydroxy-triamterene | Lower | Very Low | Low |

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific pre-clinical pharmacokinetic, metabolic, ADME (Absorption, Distribution, Metabolism, and Elimination), or PBPK (Physiologically Based Pharmacokinetic) modeling research was found for the chemical compound "this compound."

The initial investigation sought to gather data for an article focusing on the in vitro and in silico pre-clinical research of this specific triamterene derivative. However, the search yielded results for the parent compound, triamterene, and its well-documented metabolite, 4'-hydroxytriamterene sulfate. Information was also found for an unrelated compound, 4'-O-tetrahydropyranyladriamycin, but this is structurally and functionally distinct from the requested molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research and publication in the scientific community would be required before a comprehensive analysis of the pre-clinical pharmacokinetic and metabolic profile of this compound can be provided.

Analytical Chemistry Methodologies for 4 O Tetrahydropyranyl Triamterene Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for isolating pteridine (B1203161) compounds from complex mixtures, ensuring accurate quantification and identification by minimizing interference from other substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of Triamterene (B1681372) and its metabolites, offering a range of detection methods to suit different sensitivity and selectivity requirements. nih.govnih.govnih.gov Reversed-phase HPLC, typically employing a C18 stationary phase, is the most common separation mode. nih.govnih.govpharmatutor.org Mobile phases are generally composed of an aqueous buffer (e.g., phosphate (B84403) or orthophosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsierrajournals.comresearchgate.net

UV Detection: UV detectors are routinely used for the quantification of Triamterene in pharmaceutical dosage forms. nih.govpharmatutor.orgresearchgate.net Detection is often performed at wavelengths around 220 nm, 245 nm, or 265 nm. nih.govnih.govpharmatutor.org

Fluorescence Detection: Leveraging the native fluorescence of the Triamterene molecule provides a significant advantage in sensitivity. researchgate.net This detection mode is particularly valuable for analyzing biological samples, such as plasma and urine, where concentrations are low. researchgate.net A simple and rapid HPLC method using fluorescence detection allows for the direct injection of diluted plasma and urine samples, obviating the need for complex sample extraction procedures and enabling analysis within minutes. researchgate.net This method can achieve detection limits as low as 1 ng/mL for Triamterene in plasma. researchgate.net

Mass Spectrometry (MS) Detection: For the highest level of sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This powerful combination is the method of choice for bioequivalence studies and for quantifying trace amounts of the drug and its metabolites in human plasma. researchgate.netresearchgate.net The use of electrospray ionization (ESI) is common, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure precise and accurate quantification. mdpi.com

Table 1: Examples of HPLC Methods for Triamterene Analysis

| Stationary Phase | Mobile Phase | Detection Mode | Application | Reference(s) |

|---|---|---|---|---|

| RP C-18 | Orthophosphoric acid (pH 2.3) and Acetonitrile (50:50) | UV (220 nm) | Bulk drug, Dosage forms | nih.govresearchgate.net |

| BDS hypersil C18 | Phosphate buffer (pH 3.5) and Methanol (70:30) | UV (245 nm) | Tablets | pharmatutor.org |

| Spherisorb-NH2 | Buffer solution in water | Fluorescence | Plasma, Urine | researchgate.net |

| C18 reversed-phase | Not specified | LC-MS/MS | Rat plasma | nih.gov |

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution alternative to HPLC for the analysis of charged species like Triamterene and its metabolites. mdpi.combrjac.com.br This technique is known for its rapid analysis times and low consumption of reagents and samples. mdpi.comnih.gov

Two distinct CE methods have been successfully developed for the direct determination of Triamterene and its primary metabolite, hydroxytriamterene sulfate (B86663), in human urine. nih.gov The separation is based on the differential migration of the analytes in an electric field within a narrow capillary. brjac.com.br

CE with UV Detection: Conventional UV detection can be used for quantification, with one study reporting a limit of quantification of 400 ng/mL. nih.gov

CE with Laser-Induced Fluorescence (LIF) Detection: By using a laser to excite the native fluorescence of the analytes, sensitivity is dramatically improved. nih.gov The CE-LIF method achieved a limit of quantification eightfold lower than the UV method (50 ng/mL) and reduced the analysis time from under 10 minutes to just 2.5 minutes. nih.gov A key advantage of CE is its ability to handle complex sample matrices, allowing for direct urine analysis without interference from endogenous compounds. nih.govnih.gov

Table 2: Comparison of CE Detection Modes for Triamterene Metabolite Analysis in Urine

| Detection Mode | Analysis Time | Limit of Quantification (LOQ) | Reference(s) |

|---|---|---|---|

| UV Absorbance | < 10 min | 400 ng/mL | nih.gov |

| Laser-Induced Fluorescence (LIF) | < 2.5 min | 50 ng/mL | nih.gov |

TLC and its more advanced version, HPTLC, serve as valuable tools for the screening and quantification of Triamterene. youtube.com These planar chromatography techniques allow for the simultaneous analysis of multiple samples, making them cost-effective and efficient for quality control purposes. youtube.comoup.com

TLC-Densitometry: This method involves separating the compounds on a TLC plate, followed by quantification using a densitometer that measures light absorption or fluorescence. nih.govresearchgate.net It has been successfully used to determine Triamterene in binary drug mixtures by separating the components on silica (B1680970) gel plates and detecting them at 254 nm. nih.govresearchgate.net

HPTLC: HPTLC utilizes plates with smaller particle sizes, resulting in better separation efficiency and resolution. youtube.com An HPTLC method has been developed for the ultrasensitive detection of Triamterene in human plasma. oup.com By measuring the native fluorescence of the compound at 440 nm, this method achieved a ~250-fold improvement in sensitivity compared to previous HPTLC studies and could detect concentrations in the range of 1.0 to 60 ng/band in plasma samples. oup.com

Table 3: HPTLC Method Parameters for Ultrasensitive Triamterene Detection

| Parameter | Specification | Reference(s) |

|---|---|---|

| Stationary Phase | HPTLC plates precoated with silica gel | oup.com |

| Mobile Phase | Ethyl acetate: Dimethylformamide: Ammonia (7.0: 2.7: 0.3, by volume) | oup.com |

| Detection | Fluorescence at 440 nm | oup.com |

| Linear Range (Plasma) | 1.0 - 60 ng/band | oup.com |

Spectroscopic Quantification Methods

Spectroscopic methods provide rapid and straightforward quantification of Triamterene, particularly in pharmaceutical formulations. These techniques measure the interaction of the compound with electromagnetic radiation.

UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of Triamterene in bulk and formulated products. researchgate.netjusst.org However, when Triamterene is present in a mixture with other UV-absorbing compounds, such as hydrochlorothiazide, their spectra can overlap, complicating direct measurement. jusst.org

To overcome this challenge, derivative spectrophotometry is employed. By calculating the first or second derivative of the absorbance spectrum, overlapping signals can be resolved. researchgate.netresearchgate.net The zero-crossing technique is then applied, where the concentration of one component is measured at a wavelength where the derivative spectrum of the other component crosses the zero axis, thus eliminating its interference. researchgate.netresearchgate.net For instance, a method was developed using the first derivative (D1) at 240.9 nm and the second derivative (D2) at 278.2 nm for determining Triamterene in the presence of hydrochlorothiazide. researchgate.net

The inherent fluorescence of the Triamterene pteridine ring system is a significant analytical advantage, forming the basis of highly sensitive spectrofluorimetric methods. researchgate.netresearchgate.net Fluorescence spectroscopy offers substantially lower detection limits compared to UV-Vis spectrophotometry.

A spectrofluorimetric method has been successfully developed for the determination of Triamterene in pharmaceutical formulations. researchgate.net Furthermore, by combining the technique with a separation step like solid-phase extraction (SPE), it can be used to quantify Triamterene and its main metabolite in urine. researchgate.net The high sensitivity of fluorescence detection makes it ideal for applications where the analyte concentration is very low, as is often the case in biological samples. researchgate.netnih.govoup.com

Based on a comprehensive search of available scientific literature, there is no specific research data published on the analytical chemistry methodologies for the compound “4-O-Tetrahydropyranyl Triamterene.” While extensive research exists for the parent compound, Triamterene, and its major metabolites, such as hydroxytriamterene and its sulfate conjugate, information regarding the tetrahydropyranyl derivative is not present in the public domain.

Therefore, it is not possible to provide a detailed article on the mass spectrometry, LC-MS/MS analysis, or the validation protocols specifically for this compound as requested in the outline. The scientific community has not published studies that would allow for a thorough and accurate discussion of these specific analytical methods for this particular compound.

Future Research Trajectories and Academic Perspectives on O Modified Triamterene Derivatives

Exploration of Alternative Labile Protecting Groups for Pteridine (B1203161) Functionalization

The strategic use of protecting groups is fundamental in the synthesis of complex molecules like triamterene (B1681372) derivatives. A protecting group temporarily blocks a reactive functional group to prevent unwanted side reactions during chemical modifications elsewhere in the molecule. The ideal protecting group is easily introduced, stable under various reaction conditions, and readily removed without altering the rest of the molecule. biosynth.com

In the context of pteridine chemistry, labile protecting groups are crucial for modifying the hydroxyl (-OH) and amino (-NH2) functionalities. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. wikipedia.orgorganic-chemistry.org It is introduced by reacting the alcohol with 3,4-dihydropyran. wikipedia.org However, the introduction of a THP group creates an additional stereocenter, which can lead to a mixture of diastereomers. organic-chemistry.org

Future research is actively exploring a variety of alternative labile protecting groups to overcome the limitations of traditional ones and to offer a broader range of deprotection conditions. This allows for more intricate and selective manipulations of the pteridine core.

Key areas of investigation include:

Acid-Labile Groups: Beyond the commonly used tert-Butoxycarbonyl (Boc) and trityl (Trt) groups, researchers are investigating novel t-butyl-based protecting groups that offer different degrees of acid lability. peptide.comrsc.org This allows for selective deprotection when multiple acid-sensitive groups are present in a molecule.

Base-Labile Groups: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a prominent example of a base-labile protecting group, often removed by piperidine. creative-peptides.com Research into new base-labile groups aims to provide alternatives with different cleavage kinetics and compatibilities.

Photolabile Groups: These groups offer the advantage of being removable with light, providing a mild and highly specific deprotection method that avoids the use of harsh chemical reagents.

Enzyme-Cleavable Groups: Leveraging the specificity of enzymes, these protecting groups can be removed under very mild and biologically compatible conditions, a strategy often employed in prodrug design. nih.gov

Table 1: Comparison of Common Labile Protecting Groups

| Protecting Group | Abbreviation | Class | Cleavage Conditions | Stability |

| Tetrahydropyranyl | THP | Acetal (B89532) | Mild Acid | Basic conditions, organometallics, hydrides |

| tert-Butoxycarbonyl | Boc | Carbamate | Strong Acid (e.g., TFA) | Base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Carbamate | Base (e.g., Piperidine) | Acid, hydrogenolysis |

| Benzyl (B1604629) | Bn/Bzl | Ether | Hydrogenolysis, Strong Acid | Acid, base |

| p-Toluenesulfonyl | Tos | Sulfonate | Strong Acid, Reducing Agents | Mild acid, base |

| Trityl | Trt | Ether | Mild Acid | Base, hydrogenolysis |

Advanced Computational Design of Next-Generation Pteridine Analogs